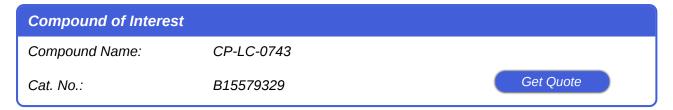


The Structure and Synthesis of CP-LC-0743: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-LC-0743 is a novel, ionizable cationic amino lipid that has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for the efficient delivery of RNA-based therapeutics, including messenger RNA (mRNA) and circular RNA (circRNA).[1][2] Derived from the naturally occurring amino acid homocysteine, CP-LC-0743 is engineered to facilitate the encapsulation and subsequent intracellular delivery of nucleic acid payloads.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of CP-LC-0743, along with detailed experimental protocols for its synthesis and application in LNP formulations.

Chemical Structure and Physicochemical Properties

CP-LC-0743 is characterized by a multi-component structure comprising a homocysteinederived core, two hydrophobic lipid tails, and an ionizable head group. This architecture is pivotal for its function as a delivery vehicle, enabling both stable encapsulation of RNA in circulation and efficient endosomal escape within target cells.

The formal chemical name for **CP-LC-0743** is 3-[[4-[[2-(dimethylamino)ethyl]amino]-3-[(2-hexyl-1-oxodecyl)amino]-4-oxobutyl]thio]-propanoic acid, 9Z-octadecen-1-yl ester.[2][4]

Table 1: Physicochemical Properties of CP-LC-0743



Property	Value	Reference
CAS Number	3040858-73-6	[3][4]
Molecular Formula	C45H87N3O4S	[2][4]
Molecular Weight	766.3 g/mol	[1][4]
Formal Name	3-[[4-[[2- (dimethylamino)ethyl]amino]-3- [(2-hexyl-1-oxodecyl)amino]-4- oxobutyl]thio]-propanoic acid, 9Z-octadecen-1-yl ester	[2][4]
Description	An ionizable cationic amino lipid derived from homocysteine.	[3][4][5]
Purity	>98%	[4]
Formulation	Typically supplied as a solution in ethanol.	[4]
Solubility	Soluble in ethanol at >10 mg/mL.	[4]
Storage Temperature	-20°C	[4][5]

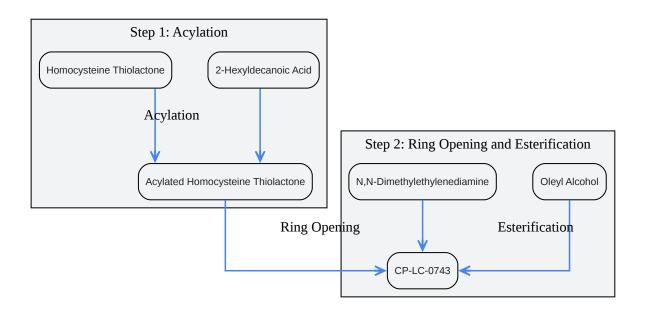
Synthesis of CP-LC-0743

The synthesis of **CP-LC-0743** involves a multi-step process centered around a homocysteine thiolactone core. The following protocol is a representative synthesis based on related methodologies for this class of ionizable lipids.

Synthesis Pathway

The synthesis of **CP-LC-0743** can be conceptualized in a two-step process starting from homocysteine thiolactone. The first step involves the acylation of the amino group of the homocysteine core with a lipid tail. The second step is the ring-opening of the thiolactone with a functionalized amine, followed by esterification.





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A simplified reaction pathway for the synthesis of CP-LC-0743.

Experimental Protocol for Synthesis

The following is a detailed experimental protocol for the synthesis of CP-LC-0743:

Step 1: Acylation of Homocysteine Thiolactone

- To a solution of DL-homocysteine thiolactone hydrochloride (1 equivalent) in anhydrous dichloromethane, add triethylamine (1.1 equivalents) at room temperature.
- Add 2-hexyldecanoic acid (1 equivalent), followed by N-(3-dimethylaminopropyl)-N'ethylcarbodiimide hydrochloride (EDC) (1.1 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
- Stir the reaction mixture at room temperature overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).



- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acylated homocysteine thiolactone.

Step 2: Ring Opening and Esterification

- Dissolve the crude acylated homocysteine thiolactone in a suitable solvent such as tetrahydrofuran (THF).
- Add N,N-dimethylethylenediamine (1.2 equivalents) to the solution and stir at room temperature for 2 hours.
- In a separate flask, prepare a solution of oleyl alcohol (1 equivalent) with a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalytic amount of DMAP in dichloromethane.
- Add the product from the ring-opening reaction to the oleyl alcohol solution.
- Stir the reaction mixture at room temperature overnight.
- · Monitor the reaction by TLC.
- Upon completion, filter the reaction mixture to remove any precipitated urea byproduct.
- Concentrate the filtrate under reduced pressure.

Purification:

- Purify the crude product using automated flash chromatography (e.g., CombiFlash NextGen 300+).
- Employ a gradient elution, starting from 100% dichloromethane and gradually increasing the polarity to a 50% mixture of 80/20/1 dichloromethane/methanol/ammonium hydroxide.
- Collect the fractions containing the pure CP-LC-0743.
- Combine the pure fractions and remove the solvent under vacuum to yield the final product.



Characterization:

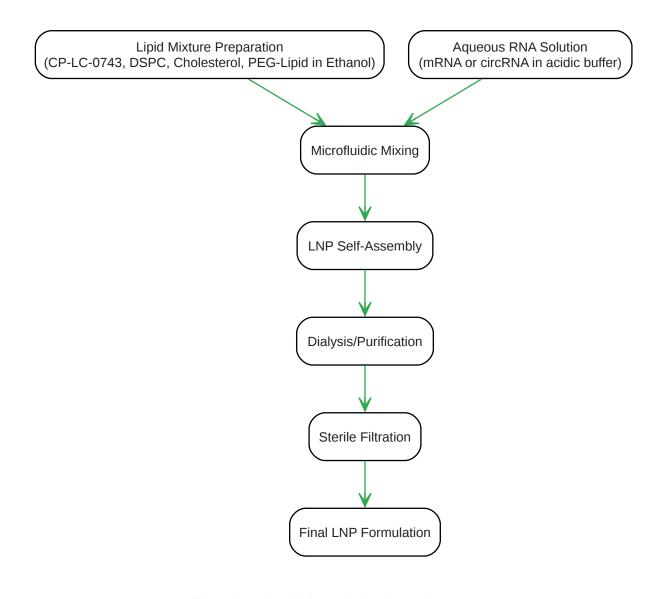
- Analyze the final product by high-performance liquid chromatography (HPLC) with a charged aerosol detector (CAD) to confirm purity.
- Characterize the structure by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Application in Lipid Nanoparticle Formulation

CP-LC-0743 is a key component in the formulation of LNPs for RNA delivery. These LNPs are typically composed of four components: an ionizable lipid (**CP-LC-0743**), a phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000).

LNP Formulation Workflow





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A general workflow for the formulation of RNA-loaded LNPs using CP-LC-0743.

Experimental Protocol for LNP Formulation

- Preparation of Lipid Stock Solution: Prepare a stock solution of CP-LC-0743, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), cholesterol, and 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
- Preparation of RNA Solution: Prepare a solution of the RNA cargo (mRNA or circRNA) in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).
- LNP Formation:



- Utilize a microfluidic mixing device (e.g., a NanoAssemblr from Precision NanoSystems).
- Set the flow rates for the lipid-ethanol phase and the RNA-aqueous phase to achieve a desired ratio (e.g., 3:1 aqueous:organic).
- The rapid mixing of the two phases leads to the self-assembly of the LNPs, encapsulating the RNA.

Purification:

 Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and unencapsulated RNA. This also neutralizes the surface charge of the LNPs.

Characterization:

- Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
- Measure the zeta potential to assess the surface charge.
- Quantify the RNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Sterilization and Storage:

- Sterilize the final LNP formulation by passing it through a 0.22 μm filter.
- Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Mechanism of Action in RNA Delivery

The efficacy of **CP-LC-0743** in RNA delivery is attributed to its ionizable nature. At the acidic pH used during LNP formulation, the tertiary amine in the headgroup of **CP-LC-0743** becomes protonated, acquiring a positive charge. This positive charge facilitates the electrostatic interaction with the negatively charged phosphate backbone of the RNA, leading to efficient encapsulation.



Once the LNPs are administered in vivo and taken up by cells into endosomes, the acidic environment of the endosome (pH ~5.5-6.5) again leads to the protonation of **CP-LC-0743**. This positive charge promotes the interaction of the LNP with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the RNA cargo into the cytoplasm, where it can be translated into protein. At physiological pH (7.4) in the bloodstream, **CP-LC-0743** is largely neutral, which is thought to reduce toxicity and non-specific interactions.

Conclusion

CP-LC-0743 represents a significant advancement in the field of ionizable lipids for RNA delivery. Its unique chemical structure, derived from homocysteine, provides a robust platform for the formulation of stable and effective lipid nanoparticles. The synthetic pathway, while requiring careful execution and purification, is amenable to producing high-purity material for research and clinical development. The detailed protocols provided in this guide offer a foundation for the synthesis of **CP-LC-0743** and its formulation into LNPs, enabling further exploration of its potential in the development of next-generation RNA therapeutics.

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